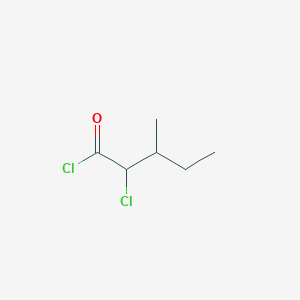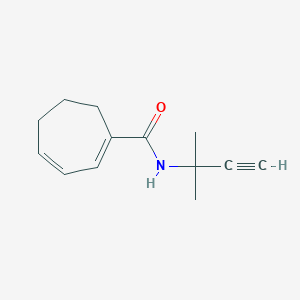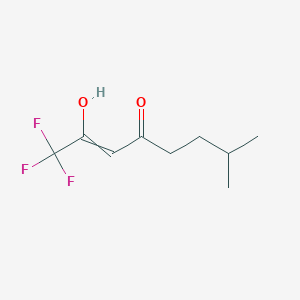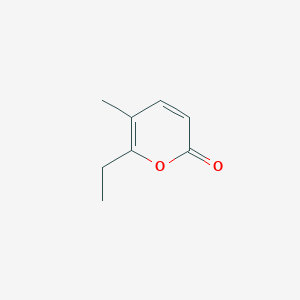
Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as nitro, ester, and ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by esterification and oxidation reactions. The reaction conditions often require the use of strong acids, such as nitric acid, and catalysts to facilitate the nitration process. Esterification is usually carried out using alcohols like ethanol in the presence of acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical reactions. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A similar ester compound used in organic synthesis.
Nitropyridine derivatives: Compounds with similar nitro and pyridine functional groups.
Pyridine-3-carboxylate esters: Compounds with ester groups attached to the pyridine ring.
Uniqueness
Diethyl (6-methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
62516-10-3 |
|---|---|
Molekularformel |
C13H16N2O7 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
diethyl 2-(6-methyl-4-nitro-1-oxidopyridin-1-ium-3-yl)propanedioate |
InChI |
InChI=1S/C13H16N2O7/c1-4-21-12(16)11(13(17)22-5-2)9-7-14(18)8(3)6-10(9)15(19)20/h6-7,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
OHDLWZAEPTUXSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(C=C([N+](=C1)[O-])C)[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)


![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)


![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)

